6,7-Difluoro-3-thiophen-3-yl-quinoline
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Overview
Description
6,7-Difluoro-3-thiophen-3-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with fluorine atoms at the 6 and 7 positions and a thiophene ring at the 3 positionThe presence of fluorine atoms can significantly alter the compound’s chemical properties, enhancing its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-thiophen-3-yl-quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to form dihydroquinolines using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinolines.
Substitution: Substituted quinolines with various nucleophiles.
Scientific Research Applications
6,7-Difluoro-3-thiophen-3-yl-quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antineoplastic agent due to its ability to inhibit various enzymes.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and interactions due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-thiophen-3-yl-quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death.
Pathways Involved: The inhibition of these enzymes disrupts DNA replication and transcription, making it effective against bacterial infections and certain cancers.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline core.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
6,7-Difluoro-3-thiophen-3-yl-quinoline is unique due to the presence of both fluorine atoms and a thiophene ring, which confer enhanced stability and biological activity compared to other quinoline derivatives. The combination of these features makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H7F2NS |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
6,7-difluoro-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C13H7F2NS/c14-11-4-9-3-10(8-1-2-17-7-8)6-16-13(9)5-12(11)15/h1-7H |
InChI Key |
RAEOQRGQVOSWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C3C=C(C(=CC3=C2)F)F |
Origin of Product |
United States |
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